molecular formula C17H20BrN5O2S B10971120 4-bromo-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-bromo-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10971120
M. Wt: 438.3 g/mol
InChI Key: UHZSRDLFVURZSJ-UHFFFAOYSA-N
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Description

4-BROMO-N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromo group, a cyano group, and a diethylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include bromine, cyanide sources, and diethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups .

Scientific Research Applications

4-BROMO-N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 4-BROMO-N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H20BrN5O2S

Molecular Weight

438.3 g/mol

IUPAC Name

4-bromo-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C17H20BrN5O2S/c1-6-23(7-2)17(25)14-9(3)11(8-19)16(26-14)20-15(24)13-12(18)10(4)21-22(13)5/h6-7H2,1-5H3,(H,20,24)

InChI Key

UHZSRDLFVURZSJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C(=NN2C)C)Br)C#N)C

Origin of Product

United States

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